2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide - 922557-93-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide

Catalog Number: EVT-2958395
CAS Number: 922557-93-5
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

Compound Description: (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1) emerged as a lead compound from virtual screening efforts targeting the urokinase receptor (uPAR). [] It exhibited activity in inhibiting breast MDA-MB-231 invasion, migration, and adhesion, with an IC50 near 30 μM. [] Notably, it also demonstrated anti-angiogenic activity with an IC50 of 3 μM. []

Relevance: IPR-1 shares a significant structural similarity with 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide, particularly in the presence of the benzo[d][1,3]dioxol moiety. The primary difference lies in the replacement of the benzo[d]thiazole and N-benzylacetamide components with a phenylbutan-1-amine structure. Despite these differences, both compounds display promising biological activity, particularly in the context of anti-cancer and anti-angiogenic properties. []

N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide (KCH-1521)

Compound Description: N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide (KCH-1521) is a novel talin modulator. [] It binds to talin and influences the downstream signaling molecules associated with it. [] KCH-1521 effectively reduces angiogenesis in human endothelial cells by changing cell morphology, decreasing focal adhesion protein expression, and inhibiting the phosphorylation of key signaling molecules (FAK, AKT, and ERK). [] It also downregulates the expression of angiogenic genes. []

Relevance: Similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide, KCH-1521 incorporates a benzo[d][1,3]dioxol moiety. Although it lacks the benzo[d]thiazole group, KCH-1521’s involvement in modulating talin and impacting angiogenesis provides insights into the potential therapeutic application of compounds containing benzo[d][1,3]dioxol for targeting cellular processes like angiogenesis. []

3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930)

Compound Description: 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930) is a potent inhibitor of c-kit and VEGFR2 currently undergoing phase I clinical trials for advanced solid tumors. [] Research focusing on understanding its structure-activity relationship led to the synthesis of a series of 3-arylamino N-aryl thiophene 2-carboxamides with modifications at both the quinoline and amide domains of the OSI-930 scaffold. [] This research led to the identification of compounds with promising anti-angiogenic and multi-drug resistance-reversal properties. []

Relevance: While OSI-930 does not share the same structural elements as 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide, the exploration of its structure-activity relationship provided valuable insights into modifying aromatic heterocycles for achieving anti-cancer and anti-angiogenic activities. [] These findings are relevant to the potential development and optimization of 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide. []

(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Compound Description: (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a chalcone synthesized via a Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal. [] It serves as a key precursor in the synthesis of the alkaloid Graveoline. [] The compound adopts an E configuration about the C=C double bond, and its structure was confirmed using X-ray diffraction. []

Relevance: This chalcone derivative shares the benzo[d][1,3]dioxol moiety with 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide. Although the structures differ significantly beyond this shared element, the use of (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one in the synthesis of a complex alkaloid highlights the versatility of benzo[d][1,3]dioxol-containing compounds in constructing diverse chemical structures. []

N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides (K-1 to K-22)

Compound Description: A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, designated as K-1 to K-22, were designed and synthesized as potent lead compounds for auxin receptor agonists. [] These compounds were designed based on the auxin receptor TIR1 (Transport Inhibitor Response 1) using computer-aided drug discovery approaches. [] Among these, K-10 exhibited excellent root growth-promoting activity, surpassing the effects of NAA (1-naphthylacetic acid). []

Relevance: The N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide series, specifically K-10, highlights the potential of 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide as a scaffold for developing auxin receptor agonists. [] Both compounds share the benzo[d][1,3]dioxol group, and K-10's strong binding affinity to TIR1, as revealed by molecular docking analysis, suggests that modifications to the acetamide portion of the 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide structure could lead to compounds with auxin-like activities. []

Properties

CAS Number

922557-93-5

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)-N-benzylacetamide

Molecular Formula

C23H18N2O3S

Molecular Weight

402.47

InChI

InChI=1S/C23H18N2O3S/c26-22(13-17-10-11-19-20(12-17)28-15-27-19)25(14-16-6-2-1-3-7-16)23-24-18-8-4-5-9-21(18)29-23/h1-12H,13-15H2

InChI Key

SGYSWKHZRAXAIS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.